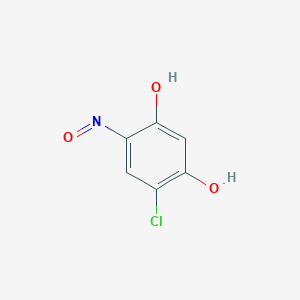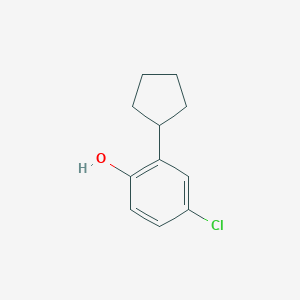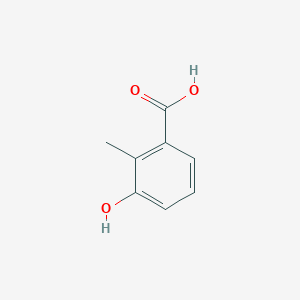
3-Hydroxy-2-methylbenzoic Acid
Übersicht
Beschreibung
3-Hydroxy-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8O3 . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
The synthesis of 3-Hydroxy-2-methylbenzoic acid involves several steps. The process begins with the reaction of 3-chloro-2-methylphenol with benzyl chloride to give 2-benzyloxy-6-chlorotoluene. This is then subjected to a Grignard reaction with magnesium to give (3-benzyloxy-2-methylphenyl)magnesium chloride. This is then reacted with CO2 to give 3-benzyloxy-2-methylbenzoic acid. The final step involves hydrogenating this or its alkali metal salts in the presence of a hydrogenation catalyst to give 3-hydroxy-2-methylbenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methylbenzoic acid is represented by the linear formula C8H8O3 . It has a molecular weight of 152.151 .Physical And Chemical Properties Analysis
3-Hydroxy-2-methylbenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 336.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 61.2±3.0 kJ/mol and a flash point of 171.6±21.1 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Hydroxy-2-methylbenzoic Acid: is a valuable compound in organic synthesis. It serves as a precursor for synthesizing various complex molecules. For instance, it can be used to create benzamide compounds, which have shown potential in antioxidant and antibacterial activities . These benzamides are synthesized from derivatives of 3-Hydroxy-2-methylbenzoic Acid and have been tested for their efficacy against different bacteria, showcasing the compound’s versatility in creating biologically active molecules.
Pharmaceutical Research
In pharmaceutical research, 3-Hydroxy-2-methylbenzoic Acid plays a crucial role in the development of new drugs. It’s used in the synthesis of benzamide derivatives, which are explored for their therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities . This highlights the compound’s importance in the discovery and design of new medications.
Catalyst in Asymmetric Synthesis
This compound is also utilized as a catalyst in asymmetric synthesis. It’s involved in the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysis, which is a method used for the asymmetric reduction of prochiral ketones . This application is significant in the production of enantiomerically pure substances, which are essential in creating drugs with specific desired activities.
Analytical Chemistry
In analytical chemistry, 3-Hydroxy-2-methylbenzoic Acid is used as an internal standard during the quantification of various substances. For example, it has been employed in the high-performance liquid chromatography (HPLC) analysis for the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma . This demonstrates the compound’s utility in ensuring the accuracy and reliability of analytical methods.
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds, which include 3-hydroxy-2-methylbenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can be involved in various metabolic pathways, often undergoing reactions such as hydroxylation, methylation, and conjugation .
Pharmacokinetics
The lipophilicity and water solubility of the compound can influence its bioavailability .
Result of Action
It is known that benzoic acid derivatives can cause various physiological effects, such as skin and eye irritation, and may affect the respiratory system .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-2-methylbenzoic Acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Safety and Hazards
3-Hydroxy-2-methylbenzoic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
3-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIERSGULWXEJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291103 | |
| Record name | 3-Hydroxy-2-methylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methylbenzoic Acid | |
CAS RN |
603-80-5 | |
| Record name | 603-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-methylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 3-Hydroxy-2-methylbenzoic acid?
A1: 3-Hydroxy-2-methylbenzoic acid has been isolated from various natural sources, including the mangrove endophytic fungus SK5 found in the South China Sea [].
Q2: Has 3-Hydroxy-2-methylbenzoic acid demonstrated any biological activity?
A2: While 3-Hydroxy-2-methylbenzoic acid itself hasn't been extensively studied for its biological activity, research indicates its potential in this area. For example, it was identified as a potential biomarker for gamma-radiation exposure in mice, showing elevated levels in urine after a 3 Gy dose []. Additionally, it was found among other metabolites from the fungus Aspergillus sp. YN-3, some of which exhibited weak growth-inhibitory activity against the human leukemia cell line HL-60 [].
Q3: Are there any known methods for synthesizing 3-Hydroxy-2-methylbenzoic acid?
A3: Yes, one study describes the formation of 3-Hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave []. This suggests a potential synthetic route for this compound.
Q4: How is 3-Hydroxy-2-methylbenzoic acid being used in analytical chemistry?
A4: Research highlights the application of 3-Hydroxy-2-methylbenzoic acid as an impurity standard in pharmaceutical analysis. A study optimized a micellar electrokinetic chromatography method for the simultaneous determination of nelfinavir mesylate and its impurities, including 3-Hydroxy-2-methylbenzoic acid []. This method allows for efficient monitoring of the synthesis process, raw materials, and pharmaceutical formulations containing nelfinavir mesylate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
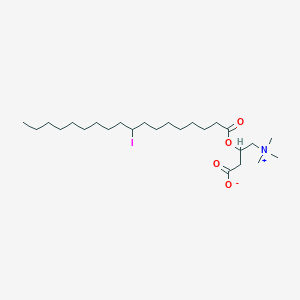
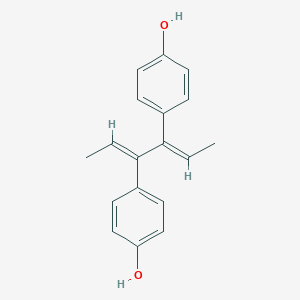

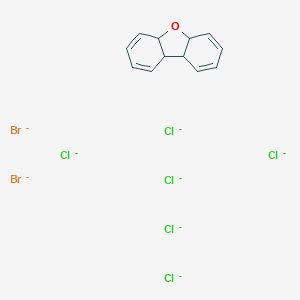

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
